molecular formula C15H19N5O3S B4015122 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B4015122
M. Wt: 349.4 g/mol
InChI Key: HYLGAWGZEGUDCE-UHFFFAOYSA-N
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Description

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a triazole ring. These structural features contribute to its diverse range of applications and reactivity.

Properties

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-11-4-2-3-9-20(11)24(22,23)13-7-5-12(6-8-13)18-15(21)14-16-10-17-19-14/h5-8,10-11H,2-4,9H2,1H3,(H,18,21)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLGAWGZEGUDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the triazole ring through a cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like acetonitrile, dimethyl sulfoxide, and methanol. Reaction conditions often involve controlled temperatures, typically ranging from 0°C to 100°C, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This binding can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the enzyme and the specific structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of a piperidine ring, a sulfonyl group, and a triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

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